6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a chemical compound characterized by its molecular formula and a molecular weight of 279.52 g/mol. This compound belongs to the class of nicotinamide derivatives, featuring a bromine atom at the 6th position and a chlorine atom at the 2nd position of the pyridine ring. The presence of methoxy and methyl groups on the nitrogen atom of the amide group further defines its structure and potential reactivity .
The synthesis of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide typically involves several key steps:
These methods can be scaled for industrial production, employing techniques such as continuous flow reactors to optimize yield and purity.
The molecular structure of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide can be represented using various notations:
CON(C)C(=O)c1ccc(Br)nc1Cl
1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3
The compound features:
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide can participate in various chemical reactions:
These reactions expand its utility in organic synthesis and medicinal chemistry.
The mechanism of action for 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide involves its interaction with specific biological targets:
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4